molecular formula C11H15BO3 B580345 (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid CAS No. 1256345-78-4

(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid

Cat. No. B580345
CAS RN: 1256345-78-4
M. Wt: 206.048
InChI Key: TXNOKFVUGUTVIN-UHFFFAOYSA-N
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Description

“(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is an organic compound with a boronic acid functional group attached to a benzene ring . The CAS Number is 1256345-78-4 and its molecular weight is 206.05 .


Synthesis Analysis

Arylboronic acids, such as “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid”, are common reagents used in the synthesis of organic compounds . They are often used as intermediates during synthesis and may potentially be present as impurities in the drug substances .


Molecular Structure Analysis

The linear formula of “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is C11H15BO3 .


Chemical Reactions Analysis

Boronic acids, including “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid”, have been found to have numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

“(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is a solid at room temperature .

Scientific Research Applications

Biosensors

Boronic acid-based materials, such as “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid”, have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This unique property has been utilized in the development of biosensors for the detection of biologically related substances, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells .

Bacterial Recognition

Boronic acid-modified dendrimers have been investigated for bacterial recognition . The boronic acid-based nanoprobes can be engineered to exhibit diverse selectivity toward strains, species, or a certain group of bacteria .

Synthesis of Borinic Acid Derivatives

“(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is a subclass of organoborane compounds used in the synthesis of borinic acid derivatives . These derivatives have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

Carbonic Anhydrase Inhibitors

Research suggests that derivatives of “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” may possess biological activity. For instance, they have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.

Chemical Biology and Supramolecular Chemistry

Reversible click reactions, such as boronic acid-mediated cis-diol conjugation, have found numerous applications in chemical biology and supramolecular chemistry .

Biomedical Applications

The unique properties of boronic acids have also been leveraged in various biomedical applications . For example, they have been used in the development of materials for drug delivery and tissue engineering .

Safety and Hazards

The safety information for “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” indicates that it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment as required .

properties

IUPAC Name

[3-(cyclopropylmethoxy)-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-8-4-10(12(13)14)6-11(5-8)15-7-9-2-3-9/h4-6,9,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNOKFVUGUTVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681568
Record name [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid

CAS RN

1256345-78-4
Record name [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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